molecular formula C14H15N3O3S B5450650 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B5450650
M. Wt: 305.35 g/mol
InChI Key: CKCQLYDDWHCBMU-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features both isoindoline and thiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindoline Moiety: This could involve the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the Thiazole Ring: This might be achieved through a condensation reaction involving a thioamide and a haloketone.

    Coupling of the Two Moieties: The final step could involve coupling the isoindoline and thiazole fragments through an amide bond formation, possibly using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial

Properties

IUPAC Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-11(16-14-15-6-8-21-14)5-7-17-12(19)9-3-1-2-4-10(9)13(17)20/h1-2,6,8-10H,3-5,7H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCQLYDDWHCBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826418
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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